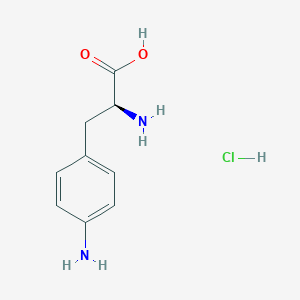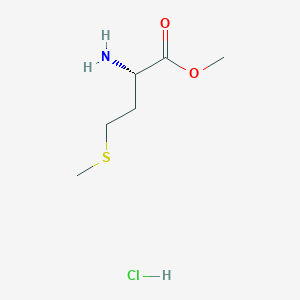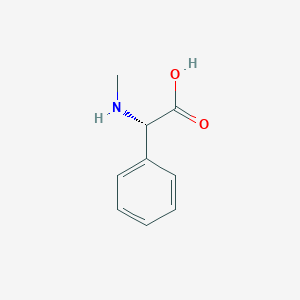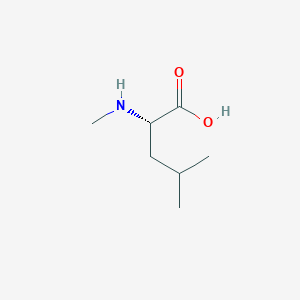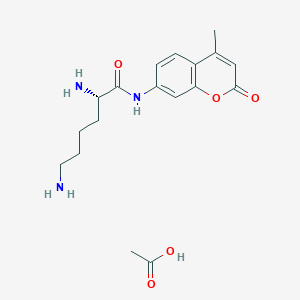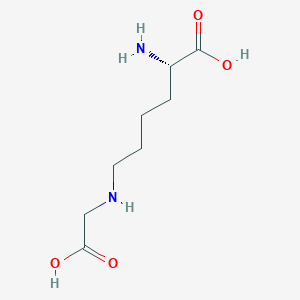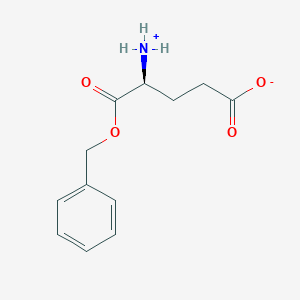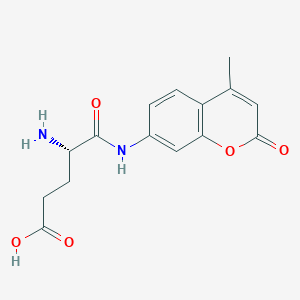
L-Aspartic acid di-tert-butyl ester hydrochloride
Overview
Description
L-Aspartic acid di-tert-butyl ester hydrochloride is a chemical compound with the molecular formula C12H23ClNO4. It is a derivative of succinic acid, where the amino group is attached to the second carbon atom in the succinate backbone. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
H-Asp(OtBu)-OtBu.HCl, also known as L-Aspartic acid di-tert-butyl ester hydrochloride or (S)-Di-tert-butyl 2-aminosuccinate hydrochloride, is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid.
Mode of Action
The exact mode of action of H-Asp(OtBu)-OtBuAs an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
It may also have ergogenic effects, potentially enhancing physical performance and recovery .
Biochemical Analysis
Biochemical Properties
The biochemical properties of L-Aspartic acid di-tert-butyl ester hydrochloride are not fully understood due to the limited research available. It is known that aspartic acid, the parent compound, participates in many biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, aspartic acid is involved in the transamination process where it accepts an amino group to become asparagine .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Aspartic acid, the parent compound, is known to influence various cellular processes. It plays a role in the urea cycle and purine metabolism, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Aspartic acid, the parent compound, is known to participate in several key biological processes. It can bind to other biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Metabolic Pathways
Aspartic acid, the parent compound, is involved in several metabolic pathways, including the urea cycle and purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid di-tert-butyl ester hydrochloride typically involves the protection of the amino group and the carboxyl groups. One common method is the reaction of di-tert-butyl dicarbonate with (S)-2-aminosuccinic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting groups. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid di-tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction may yield primary or secondary amines.
Scientific Research Applications
L-Aspartic acid di-tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminosuccinic acid: The parent compound without the tert-butyl protecting groups.
Di-tert-butyl succinate: A similar compound without the amino group.
(S)-Di-tert-butyl 2-aminobutanedioate: A closely related compound with a slightly different structure.
Uniqueness
L-Aspartic acid di-tert-butyl ester hydrochloride is unique due to the presence of both the amino group and the tert-butyl protecting groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
ditert-butyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZIMQSYQDAHB-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548925 | |
| Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1791-13-5 | |
| Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of L-Aspartic acid di-tert-butyl ester hydrochloride in the synthesis of Sparfosic acid?
A1: this compound serves as a crucial starting material in the efficient two-step synthesis of Sparfosic acid. [] The compound readily reacts with diethylphosphonoacetic acid through a condensation reaction. This is followed by a deprotection step using bromotrimethylsilane, which removes the protecting groups and yields Sparfosic acid. This synthetic route highlights the importance of this compound in accessing this antineoplastic agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


